(3,5-二甲基苯氧基)乙酰氯

描述

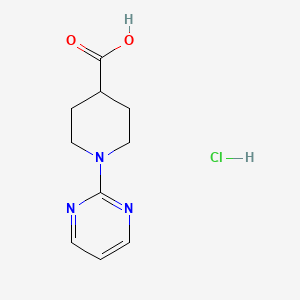

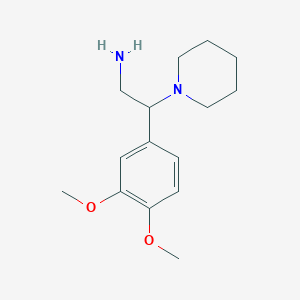

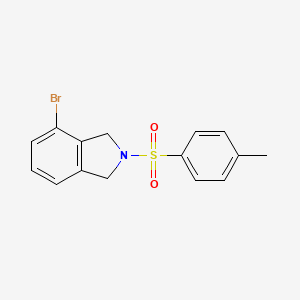

“(3,5-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is commonly used in organic synthesis as a reagent for the preparation of various compounds.

Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 198.0447573 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethylphenoxy)acetyl chloride” include a molecular weight of 198.64 g/mol, a computed XLogP3-AA of 3.2, no hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 26.3 Ų .科学研究应用

有机金属配合物的形成:Suzuki 等人 (1990) 研究了氯代-和 (2,6-二甲基苯氧基)三有机锡烷与三(二甲基氨基)锍 (TAS) 氯化物或 2,6-二甲基苯酚的反应,导致五配位锡酸盐配合物的形成。该研究重点关注这些配合物在溶液中的行为和固态结构,突出了它们在有机金属化学中的重要性 (铃木, 正明 等,1990)。

化学中的分光光度法:Elton-Bott (1977) 开发了一种以 3,4-二甲基苯酚为试剂的分光光度法,适用于分析植物组织、土壤和水。该方法使用乙醇代替丙酮作为溶剂,消除了光谱干扰并减少了试剂完全硝化的所需时间 (Elton-Bott, R. R., 1977)。

杀虫剂研究中的 X 射线粉末衍射:Olszewska 等人 (2011) 使用 X 射线粉末衍射表征了 4-氯-3,5-二甲基苯氧基乙酰胺的 N 衍生物,这是潜在的杀虫剂。这项研究提供了有关这些有机化合物的基本数据,例如峰位置、强度和晶胞参数,为杀虫剂开发做出了贡献 (Olszewska, E. 等,2011)。

膜传感器中的离子载体:Hassan 等人 (2003) 探索了将一种肝药(它属于包括 (3,5-二甲基苯氧基)乙酰氯在内的化合物家族)用作钡离子增塑聚(氯乙烯)基质膜传感器的离子载体。这项研究为先进传感器的开发开辟了可能性 (Hassan, S. 等,2003)。

安全和危害

属性

IUPAC Name |

2-(3,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOSJYWMQDHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509219 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78357-63-8 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)